Ethyl 2-(2-(4-(morpholinosulfonyl)benzamido)thiazol-4-yl)acetate

Description

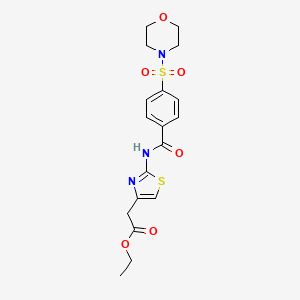

Ethyl 2-(2-(4-(morpholinosulfonyl)benzamido)thiazol-4-yl)acetate is a thiazole-based compound featuring a morpholinosulfonylbenzamido substituent at the 2-position of the thiazole ring and an ethyl acetate group at the 4-position (Figure 1). This compound belongs to a broader class of sulfonamide-functionalized thiazoles, which are widely studied for their pharmacological activities, including enzyme inhibition and antimicrobial properties .

Properties

IUPAC Name |

ethyl 2-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O6S2/c1-2-27-16(22)11-14-12-28-18(19-14)20-17(23)13-3-5-15(6-4-13)29(24,25)21-7-9-26-10-8-21/h3-6,12H,2,7-11H2,1H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDCIAOTTGMPGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Ethyl 2-(2-(4-(morpholinosulfonyl)benzamido)thiazol-4-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a morpholinosulfonyl group, and an ethyl acetate moiety, which are critical for its biological activity. The thiazole ring is known for its role in various biological systems, while the morpholinosulfonyl group enhances solubility and bioavailability.

Target Enzymes

This compound primarily targets specific enzymes involved in disease processes:

- Falcipain 2 and Falcipain 3 : These cysteine proteases from Plasmodium falciparum are crucial for the survival of the malaria parasite. The compound inhibits these enzymes, disrupting the parasite's life cycle and presenting a potential therapeutic avenue for malaria treatment.

Biochemical Pathways

The inhibition of falcipain enzymes leads to downstream effects on various biochemical pathways, including:

- Cell Cycle Regulation : The compound has been shown to induce cell cycle arrest in cancer cells, particularly at the G2/M phase, which is essential for preventing tumor proliferation .

- Inflammatory Response Modulation : By inhibiting cyclooxygenase (COX-2), the compound may reduce inflammation, making it valuable for conditions where inflammation plays a key role.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

- In Vitro Studies : The compound has demonstrated antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). IC50 values indicate effective concentrations at which cell growth is inhibited.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 10.87 |

| A549 | 6.43 |

These results suggest that the compound could serve as a lead candidate for further development in cancer therapy.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- In Vitro Antimicrobial Evaluation : Studies have reported effective inhibition against common pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Activity : A study demonstrated that treatment with the compound resulted in increased apoptosis in MCF-7 cells through upregulation of pro-apoptotic factors like p53 and Bax while downregulating anti-apoptotic factors such as Bcl-2 .

- Antimicrobial Efficacy : Another investigation highlighted the compound's ability to inhibit biofilm formation in Staphylococcus species, suggesting its potential utility in treating infections associated with biofilms .

Comparison with Similar Compounds

Core Heterocyclic Modifications

Thiazole vs. Thiadiazole Derivatives

- Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate (CAS 690248-86-3): This compound replaces the thiazole core with a 1,3,4-thiadiazole ring. Molecular weight (486.6 g/mol) and XLogP3 (1.8) suggest moderate lipophilicity .

Thiazole Derivatives with Varied Substituents

- Ethyl 2-(2-(phenylsulfonamido)thiazol-4-yl)acetate (CAS 62557-35-1): Substitutes the morpholinosulfonyl group with a phenylsulfonamido moiety. The phenyl group increases hydrophobicity (XLogP3 ~2.5 estimated), reducing aqueous solubility but enhancing membrane permeability .

- Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate (CAS 886503-50-0): Features a 4-hydroxyphenyl group, introducing hydrogen-bonding capacity. This modification improves water solubility (logP ~1.2) compared to the morpholinosulfonyl analog .

Substituent Effects on Bioactivity

Sulfonamide and Ureido Derivatives

- Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (Compound 10d, Molecules 2013):

Incorporates a trifluoromethylphenyl-ureido group and piperazine linker. The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability, while the ureido moiety facilitates hydrogen bonding with enzymes (e.g., aromatase inhibition IC₅₀ ≈ 0.1 µM in similar analogs) . - Ethyl 2-(2-(2-(phenylsulfonyl)acetamido)thiazol-4-yl)acetate (Compound 2, Chemical Science): Demonstrates how sulfonylacetamido groups influence synthesis yields (82%) and stability.

Hydrazone and Imidazole Hybrids

- Ethyl 2-(2-{2-[(6-methoxynaphthalen-2-yl)methylene]hydrazinyl}thiazol-4-yl)acetate (Compound 2q): A hydrazone-thiazole hybrid with demonstrated aromatase inhibition (comparable to letrozole). The planar naphthalene group enhances π-π stacking, a feature absent in the morpholinosulfonyl analog .

Physicochemical and Spectral Properties

| Compound | Molecular Weight (g/mol) | XLogP3 | Key IR Bands (cm⁻¹) | Notable Features |

|---|---|---|---|---|

| Target Compound | ~450 (estimated) | ~1.5 | νC=O (1680–1700), νSO₂ (1150) | Morpholinosulfonyl enhances solubility |

| Ethyl 2-(phenylsulfonamido)thiazol-4-yl)acetate | 263.3 | ~2.5 | νC=S (1258), νNH (3278–3414) | Higher lipophilicity |

| Ethyl 2-(4-hydroxyphenyl)thiazol-4-yl)acetate | 263.3 | ~1.2 | νOH (3200–3600) | Improved aqueous solubility |

Q & A

Q. What are the established synthetic routes for Ethyl 2-(2-(4-(morpholinosulfonyl)benzamido)thiazol-4-yl)acetate, and what are the critical reaction conditions influencing yield?

- Methodological Answer : The compound is synthesized via multi-step reactions involving thiazole ring formation, amidation, and sulfonylation. A typical route includes:

Thiazole core synthesis : Refluxing benzothioamide derivatives with ethyl 4-bromo-3-oxobutanoate in absolute ethanol (1 h, 30 mmol scale) to form the thiazole-acetate intermediate .

Amidation : Coupling the thiazole intermediate with 4-(morpholinosulfonyl)benzoyl chloride under conditions like DMAP catalysis in DCM or ultrasonication for efficient acylation .

Purification : Ether extraction and drying over anhydrous Na₂SO₄ to isolate the product .

- Critical Conditions :

- Solvent choice (e.g., ethanol for reflux, DCM for acylation).

- Stoichiometric control (1:1 molar ratio of reactants).

- Reaction time optimization (1 h for thiazole formation vs. 4–6 h for amidation).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- 1H/13C NMR : Identifies proton environments (e.g., thiazole C-H at δ 6.6–7.8 ppm, ester COO at δ 4.1–4.3 ppm) and carbon backbone .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester/amide, sulfonyl S=O at ~1350 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks for analogous thiazoles range from 480–582 m/z) .

- Elemental Analysis : Ensures purity (deviation <0.4% from theoretical values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Methodological Answer :

- Variable Substituents : Modify the morpholinosulfonyl group (e.g., replace with cyclopropanesulfonyl or methanesulfonyl) to assess impact on bioactivity .

- Biological Assays : Test cytotoxicity (e.g., IC₅₀ in cancer cell lines) and antifungal activity (e.g., MIC against Candida spp.) .

- Molecular Docking : Simulate binding to targets like glucokinase or fungal enzymes to prioritize synthetic targets .

- Example SAR Data from Analogues :

| Substituent on Benzamido Group | Cytotoxicity (IC₅₀, μM) | Antifungal Activity (MIC, μg/mL) |

|---|---|---|

| 3-Fluorophenyl | 12.4 | 8.2 |

| 3,5-Dichlorophenyl | 9.8 | 6.5 |

| 4-Trifluoromethylphenyl | 7.3 | 4.7 |

| (Data inferred from analogues in ) |

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Purity Validation : Re-analyze compound integrity via HPLC (>95% purity) and elemental analysis to exclude impurities as confounding factors .

- Assay Standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and growth conditions (e.g., RPMI-1640 media) across studies .

- Orthogonal Assays : Confirm antifungal activity with both broth microdilution (CLSI M27) and time-kill curve assays .

- Meta-Analysis : Compare data with structurally similar compounds (e.g., morpholinosulfonyl vs. methanesulfonyl derivatives) to identify substituent-specific trends .

Q. What are the common synthetic impurities or by-products associated with this compound, and how are they identified and quantified?

- Methodological Answer :

- By-Products :

- Unreacted 4-(morpholinosulfonyl)benzoyl chloride (detected via TLC, Rf = 0.7 in ethyl acetate/hexane).

- Thiazole dimerization products (identified by ESI-MS at ~2× molecular weight) .

- Quantification :

- HPLC : Use a C18 column (acetonitrile/water gradient) to resolve impurities (retention time ~12–15 min vs. 8–10 min for the target compound) .

- 1H NMR Integration : Compare peak areas of impurities (e.g., residual ethanol at δ 1.2 ppm) to the product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.